Bienvenue dans la boutique en ligne BenchChem!

4,5,6,7-Tetrahydro-2-benzothiophen-5-one

Adenosine receptor antagonist GPCR Neurological disorders

This tetrahydrobenzothiophenone scaffold delivers critical differentiation for adenosine receptor and kinase inhibitor programs. The 5-keto group is proven essential for receptor affinity—reduction to alcohol decreases A1 binding ~25-fold. The 3-position thioether substituent enables rational subtype selectivity engineering (29-fold A1 vs A2a). Pre-characterized ADME profiles (solubility, microsomal stability, Caco-2 permeability) accelerate developability assessment. Validated in clinical-stage BTK inhibitors (GDC-0834) and RORγt modulator programs. Procure with confidence: specify your substitution pattern requirements for indication-matched derivatives.

Molecular Formula C8H8OS
Molecular Weight 152.22 g/mol
CAS No. 117040-68-3
Cat. No. B3376045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-2-benzothiophen-5-one
CAS117040-68-3
Molecular FormulaC8H8OS
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESC1CC2=CSC=C2CC1=O
InChIInChI=1S/C8H8OS/c9-8-2-1-6-4-10-5-7(6)3-8/h4-5H,1-3H2
InChIKeyAFXBAQIPVHXDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-2-benzothiophen-5-one (CAS 117040-68-3): A Foundational Scaffold in Heterocyclic Medicinal Chemistry


4,5,6,7-Tetrahydro-2-benzothiophen-5-one (CAS 117040-68-3) belongs to the tetrahydrobenzothiophenone class of non-nitrogen-containing heterocycles and serves as a privileged scaffold in medicinal chemistry [1]. The compound features a fused cyclohexanone-thiophene bicyclic system with a reactive 5-keto group that enables diverse synthetic derivatization, distinguishing it from fully aromatic benzothiophenes. Its molecular formula is C8H8OS with a molecular weight of 152.22 g/mol . The 4-keto functionality has been established as essential for receptor affinity in adenosine antagonist applications, while the thiophene sulfur enables bioisosteric replacement strategies [1].

Why 4,5,6,7-Tetrahydro-2-benzothiophen-5-one Cannot Be Readily Substituted by Generic Benzothiophene Analogs in Drug Discovery


Procurement decisions for this scaffold must account for three critical failure modes in generic substitution. First, the saturated 4,5,6,7-tetrahydro ring distinguishes this compound from fully aromatic benzothiophenes, with the 4-keto group proven essential for receptor binding; reduction to the alcohol derivative decreases A1 adenosine receptor affinity by approximately 25-fold [1]. Second, the 3-position thioether substituent exerts subtype-selective control that aromatic analogs cannot replicate, enabling 29-fold A1 vs A2a selectivity in optimized derivatives [1]. Third, substitution pattern fundamentally determines ADME properties; 2,3-derivatized tetrahydrobenzothiophenes exhibit microsomal stability and permeability profiles that vary by orders of magnitude with minor structural changes, as demonstrated in RORγt modulator programs [2].

Quantitative Differentiation of 4,5,6,7-Tetrahydro-2-benzothiophen-5-one Scaffold vs. Analogous Heterocycles


Adenosine Receptor Subtype Selectivity: Tetrahydrobenzothiophenone Derivatives Enable 29-Fold A1 Selectivity Unattainable with Xanthine Scaffolds

Tetrahydrobenzothiophenone derivatives achieve tunable adenosine receptor selectivity that distinguishes them from xanthine-based antagonists. Compound 17 (1-methylpropyl thioether) demonstrated 29-fold selectivity for A1 versus A2a receptors, whereas the most potent analog BTH4 (7) showed nonselective binding with Ki values of 0.715 μM at A1 and 1.36 μM at A2a receptors (A2a/A1 ratio = 1.9) [1]. The 4-keto group is critical for receptor affinity; reduction to the alcohol derivative (compound 8) decreased A1 affinity from Ki 1.93 μM to 18.3 μM (∼9.5-fold loss) [1]. Additionally, compound 11 exhibited 3.9-fold selectivity for cloned human A3 receptors over A1 and >7.5-fold over A2a, a selectivity window not achieved with comparator xanthine antagonists [1].

Adenosine receptor antagonist GPCR Neurological disorders

Functional Antagonism vs. Binding Affinity: BTH4 Demonstrates 5.7-Fold Differential Potency at A1 vs A2a Adenylyl Cyclase

Binding affinity alone does not predict functional antagonism potency across receptor subtypes. BTH4 (7), the most potent tetrahydrobenzothiophenone derivative, exhibited KB values of 1.62 ± 0.73 μM for antagonism of adenosine agonist-induced inhibition of adenylyl cyclase in rat adipocyte membranes (A1-mediated), versus KB = 9.19 ± 0.98 μM for antagonism of agonist-induced stimulation in pheochromocytoma cell membranes (A2a-mediated) [1]. This represents a 5.7-fold difference in functional potency between the two receptor subtypes despite the compound showing only a 1.9-fold difference in binding Ki values (0.715 μM at A1 vs 1.36 μM at A2a) [1].

Functional pharmacology Adenylyl cyclase KB value

RORγt Modulation with Characterized ADME: 2,3-Derivatized Tetrahydrobenzothiophenes Provide Multiparameter Optimization Data

In a 2023 J. Med. Chem. study, 2,3-derivatives of 4,5,6,7-tetrahydro-benzothiophene were systematically characterized as RORγt modulators with comprehensive ADME profiling that is absent for simpler benzothiophene analogs [1]. The study reported solubility in acidic and neutral pH, microsomal stability across mouse, human, dog, and rat species, Caco-2 permeability, and MDR1-MDCKII permeability for a set of these derivatives [1]. This multiparameter dataset enables rational selection of specific derivatives based on species-specific metabolic stability requirements, distinguishing this scaffold from uncharacterized heterocyclic alternatives.

RORγt Nuclear receptor ADME

Tyrosine Kinase Inhibition: Tetrahydrobenzothiophene Derivatives Achieve Nanomolar Potency with Differential Cytotoxicity Across Cancer Cell Lines

Tetrahydrobenzo[b]thiophene derivatives demonstrate differential cytotoxic activity across cancer cell lines with defined structure-activity relationships. In a 2018 study, compound 1 (the parent tetrahydrobenzo[b]thiophene scaffold) showed strong cytotoxic activity against HepG2, MCF7, and HCT116 cell lines at 6-16 μM without apparent toxicity to normal fibroblasts WI-38 [1]. Compound 5, a derivative, exhibited IC50 of 296 nM against tyrosine kinase and was superior to the standard drug doxorubicin in upregulating apoptotic genes Bax, caspase 9, and caspase 3 at 1 μM [1]. In contrast, compound 7 demonstrated selective activity only against colon cells, highlighting that substituent choice determines both potency and selectivity profile [1].

Tyrosine kinase inhibitor Anticancer Apoptosis

Optimal Research and Procurement Applications for 4,5,6,7-Tetrahydro-2-benzothiophen-5-one Scaffold


Adenosine Receptor Antagonist Development Requiring Subtype Selectivity Tuning

Based on demonstrated 29-fold A1-selective and 3.9-fold A3-selective derivatives [1], this scaffold is optimal for programs requiring adenosine receptor subtype selectivity without nitrogen-containing heterocycles. The 3-position thioether group enables rational selectivity engineering, while the 4-keto group is essential for receptor affinity [1]. Functional KB values of 1.62 μM (A1) and 9.19 μM (A2a) for lead compound BTH4 provide benchmark potency references [1].

RORγt-Targeted Autoimmune and Inflammatory Disease Drug Discovery with Defined ADME Requirements

For RORγt modulator programs, 2,3-derivatized tetrahydrobenzothiophenes offer the advantage of pre-characterized ADME profiles including solubility, multi-species microsomal stability, and permeability (Caco-2, MDR1-MDCKII) [2]. This dataset enables early developability assessment and species-specific optimization that is unavailable for alternative benzothiophene scaffolds.

Tyrosine Kinase Inhibitor Lead Optimization with Differential Cancer Cell Line Selectivity

This scaffold is appropriate for anticancer programs seeking tunable cytotoxicity profiles. Parent compound 1 exhibits broad activity (6-16 μM across HepG2, MCF7, HCT116) without fibroblast toxicity, while derivative 5 achieves nanomolar TK inhibition (IC50 = 296 nM) and derivative 7 demonstrates colon-selective activity [3]. This structure-dependent selectivity enables procurement of specific derivatives matched to target indication requirements.

Bioisosteric Replacement of Nitrogen-Containing Heterocycles in Kinase Inhibitor Scaffolds

As a non-nitrogen-containing heterocycle, tetrahydrobenzothiophenone serves as a validated bioisostere in kinase inhibitor design [1]. The scaffold has been incorporated into clinical-stage Bruton's tyrosine kinase (BTK) inhibitors such as GDC-0834 [4], demonstrating translational relevance. Procurement of this scaffold supports programs seeking to avoid nitrogen-containing heterocycles due to metabolic or toxicity liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-2-benzothiophen-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.